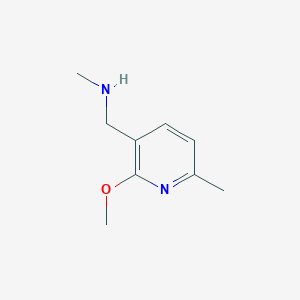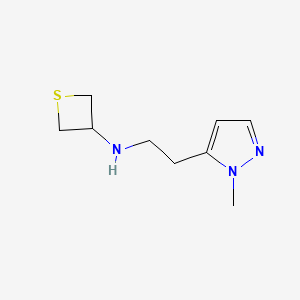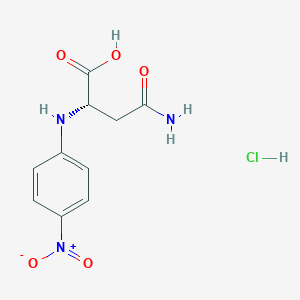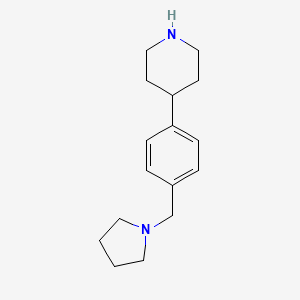
5-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as sodium hydroxide or DMAP in acetonitrile are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the nucleophile used in the substitution reaction .
Wissenschaftliche Forschungsanwendungen
5-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, allowing for selective reactions to occur at other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the other reactants in the system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonyl-5-syn-tert-butyl-1H-pyrrole-2-carboxylic acid: Similar in structure but with different substituents on the pyrrole ring.
Boc-Dap-OH: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amine with a pyrrole ring. This combination allows for unique reactivity and applications in synthetic chemistry, particularly in the synthesis of complex molecules and peptides .
Eigenschaften
CAS-Nummer |
914256-52-3 |
|---|---|
Molekularformel |
C11H16N2O4 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-8-6-5-7(9(14)15)13(8)4/h5-6H,1-4H3,(H,12,16)(H,14,15) |
InChI-Schlüssel |
SQQQAZNVYOZRQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(N1C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)
